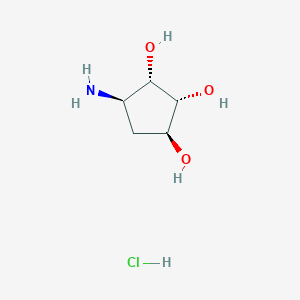

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride” is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO3.ClH/c6-2-1-3(7)5(9)4(2)8;/h2-5,7-9H,1,6H2;1H/t2-,3+,4+,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 169.61 . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Antifungal Activity

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride: has been investigated for its antifungal properties. The first natural alicyclic β-amino acid, (1R,2S)-2-aminocyclopentanecarboxylic acid (cispentacin), shares structural similarities with this compound. Cispentacin exhibits antifungal activity . Researchers explore its potential as an antifungal agent in various contexts.

Peptide Analogues and Drug Design

Alicyclic β-amino acids, including (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride , serve as building blocks for modified analogues of pharmacologically active peptides. By incorporating these amino acids, researchers can design novel peptide-based drugs with improved properties. Investigating their impact on peptide conformation, stability, and bioactivity is crucial .

Stereochemistry Studies

The synthesis of enantiomerically enriched bicyclo[2.2.2]octane β-amino acid derivatives, such as (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride , involves resolving racemic mixtures into individual enantiomers. Techniques like NMR spectroscopy and X-ray crystallography help determine the stereochemistry and relative configurations of synthesized compounds .

Continuous Flow Hydrogenations

Researchers have explored continuous flow hydrogenation methods to achieve efficient synthesis of various β-amino acids, including (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride . These methods allow for precise control over reaction conditions and yield enantiomerically enriched products .

Safety and Hazards

Propriétés

IUPAC Name |

(1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c6-2-1-3(7)5(9)4(2)8;/h2-5,7-9H,1,6H2;1H/t2-,3+,4+,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBCITMWTLYRBD-FLGKMABCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)

![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)

![(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide](/img/structure/B2633046.png)

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)